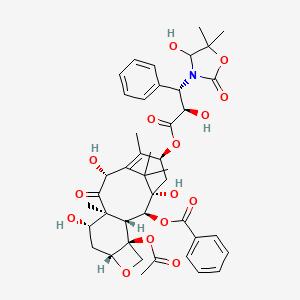
Docetaxel Metabolites M1 and M3 (Mixture of Diastereomers)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Docetaxel Metabolites M1 and M3 (Mixture of Diastereomers) are significant metabolites of the chemotherapy drug docetaxel. Docetaxel is a taxoid antineoplastic agent used in the treatment of various cancers, including breast cancer, prostate cancer, and non-small cell lung cancer . The metabolites M1 and M3 are formed through the metabolic processes in the liver, primarily involving the cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Docetaxel Metabolites M1 and M3 involves the hydroxylation of the synthetic isobutoxy side chain of docetaxel, forming an alcohol intermediate (M2), which is then cyclized to produce the metabolites M1 and M3 . The reaction conditions typically involve the use of cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .
Industrial Production Methods
Industrial production of Docetaxel Metabolites M1 and M3 follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reactions, ensuring optimal conditions for the activity of cytochrome P450 enzymes .
Chemical Reactions Analysis
Types of Reactions
Docetaxel Metabolites M1 and M3 undergo various chemical reactions, including:
Oxidation: The primary reaction involved in their formation.
Cyclization: Conversion of the alcohol intermediate to the final metabolites.
Common Reagents and Conditions
The common reagents used in these reactions include:
Cytochrome P450 enzymes: CYP3A4 and CYP3A5.
Oxygen: Required for the oxidation process.
Major Products Formed
The major products formed from these reactions are the metabolites M1 and M3, which are diastereomers of each other .
Scientific Research Applications
Docetaxel Metabolites M1 and M3 have several scientific research applications, including:
Chemistry: Studying the metabolic pathways and enzymatic reactions involved in the formation of these metabolites.
Biology: Understanding the role of these metabolites in the biological activity of docetaxel.
Industry: Developing improved methods for the synthesis and production of docetaxel and its metabolites.
Mechanism of Action
The mechanism of action of Docetaxel Metabolites M1 and M3 involves their interaction with microtubules, similar to the parent compound docetaxel. These metabolites bind to microtubules, preventing their depolymerization and thereby inhibiting cell division . This action leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: Another taxoid antineoplastic agent with a similar mechanism of action.
Cabazitaxel: A semi-synthetic derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
Docetaxel Metabolites M1 and M3 are unique due to their specific formation through the metabolic processes involving cytochrome P450 enzymes . Their role in the pharmacokinetics and pharmacodynamics of docetaxel distinguishes them from other similar compounds .
Properties
Molecular Formula |
C43H51NO15 |
|---|---|
Molecular Weight |
821.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxy-5,5-dimethyl-2-oxo-1,3-oxazolidin-3-yl)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H51NO15/c1-21-25(56-36(51)31(48)29(23-14-10-8-11-15-23)44-37(52)40(5,6)59-38(44)53)19-43(54)34(57-35(50)24-16-12-9-13-17-24)32-41(7,33(49)30(47)28(21)39(43,3)4)26(46)18-27-42(32,20-55-27)58-22(2)45/h8-17,25-27,29-32,34,37,46-48,52,54H,18-20H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,37?,41+,42-,43+/m0/s1 |
InChI Key |
MZGHWPNTSVYFCV-APYNTUORSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N6C(C(OC6=O)(C)C)O)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


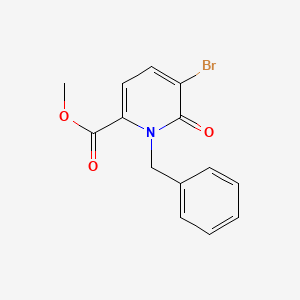
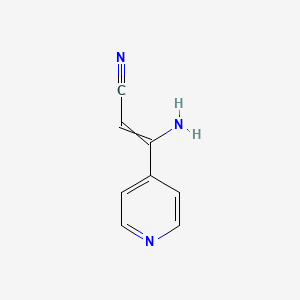
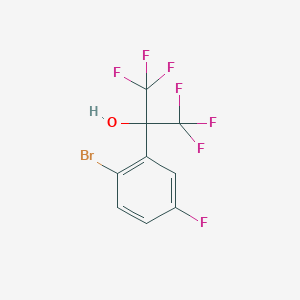
![10-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B15337560.png)

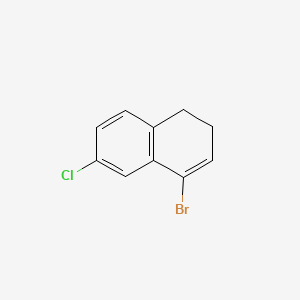

![9-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B15337591.png)
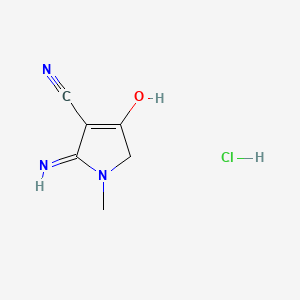
![trans-4-(Boc-amino)-1-[[(tert-butyldiphenylsilyl)oxy]methyl]cyclohexanol](/img/structure/B15337601.png)
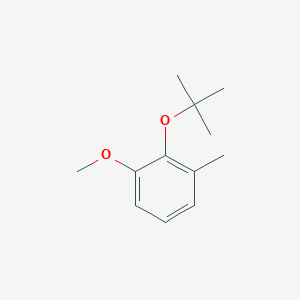
![3-[4-(Azepane-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B15337607.png)
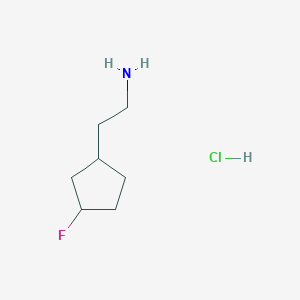
![7-Fluorobenzo[d][1,3]dioxole-4-carboxylic Acid](/img/structure/B15337611.png)
